- Bismuth(III) chloride-catalyzed chlorination of alcohols by chlorosilanes, Synlett, 1994, (9), 723-4
Cas no 934-11-2 ((1-Chloropropyl)benzene)
(1-Chloropropyl)benzene structure
Product Name:(1-Chloropropyl)benzene
Numero CAS:934-11-2
MF:C9H11Cl
MW:154.636641740799
MDL:MFCD00466194
CID:752715
PubChem ID:524241
Update Time:2025-06-23
(1-Chloropropyl)benzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene, (1-chloropropyl)-
- (1-Chloropropyl)benzene
- (1-CHLORO-PROPYL)-BENZENE
- 1-chloro-1-phenylpropane
- (1-Chloropropyl)benzene (ACI)
- 1-Phenylpropyl chloride
- α-Ethylbenzyl chloride
- AKOS009235220
- 934-11-2
- DB-299412
- J-500148
- 1-chloropropylbenzene
- (1-Chloropropargylidene)cyclohexane
- Benzene, (1-chloropropyl)
- SCHEMBL212179
- DTXSID70335275
- EN300-91435
- (1-Chloropropyl)-benzene
- J-500147
-
- MDL: MFCD00466194
- Inchi: 1S/C9H11Cl/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
- Chiave InChI: MZMVVHAHSRJOEO-UHFFFAOYSA-N
- Sorrisi: ClC(CC)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 154.0549280g/mol
- Massa monoisotopica: 154.0549280g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 10
- Conta legami ruotabili: 2
- Complessità: 84.7
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 0Ų
(1-Chloropropyl)benzene Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | C588183-10mg |
(1-Chloropropyl)benzene |
934-11-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C588183-50mg |
(1-Chloropropyl)benzene |
934-11-2 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C588183-100mg |
(1-Chloropropyl)benzene |
934-11-2 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Alichem | A019087494-1g |
(1-Chloropropyl)benzene |
934-11-2 | 97% | 1g |
$684.09 | 2023-08-31 | |
| eNovation Chemicals LLC | D364346-10g |
(1-Chloro-propyl)-benzene |
934-11-2 | 95% | 10g |
$685 | 2024-08-03 | |
| Fluorochem | 088759-1g |
1-Chloro-propyl)-benzene |
934-11-2 | 97% | 1g |
£549.00 | 2022-03-01 | |
| Enamine | EN300-91435-0.05g |
(1-chloropropyl)benzene |
934-11-2 | 95% | 0.05g |
$59.0 | 2023-02-11 | |
| Enamine | EN300-91435-0.1g |
(1-chloropropyl)benzene |
934-11-2 | 95% | 0.1g |
$88.0 | 2023-02-11 | |
| Enamine | EN300-91435-0.25g |
(1-chloropropyl)benzene |
934-11-2 | 95% | 0.25g |
$125.0 | 2023-02-11 | |
| Enamine | EN300-91435-0.5g |
(1-chloropropyl)benzene |
934-11-2 | 95% | 0.5g |
$197.0 | 2023-02-11 |
(1-Chloropropyl)benzene Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Dimethylformamide , Trichloroisocyanuric acid Solvents: Dichloromethane ; 3 h, 25 °C
1.2 10 min
1.2 10 min
Riferimento
- Trichloroisocynuric acid/dimethyl formamide as efficient reagent for chlorodehydration of alcohols under conventional and ultrasonic conditions, Synthesis and Reactivity in Inorganic, 2015, 45(1), 97-103
Metodo di produzione 3
Metodo di produzione 4
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Chloroform ; 4 h, rt
Riferimento
- Silica chloride (SiO2-Cl). A new heterogeneous reagent, for the selective and efficient conversion of benzylic alcohols to their corresponding chlorides and iodides, Synthetic Communications, 2003, 33(21), 3671-3677
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; rt → 0 °C; 1 - 18 h, 0 °C → rt
Riferimento
- Iron-catalysed enantioconvergent Suzuki-Miyaura cross-coupling to afford enantioenriched 1,1-diarylalkanes, Chemical Communications (Cambridge, 2020, 56(93), 14661-14664
Metodo di produzione 7
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Cyanuric chloride , 1H-Imidazolium, 3-[2-(formylmethylamino)ethyl]-1-methyl-, salt with 1,1,1-triflu… Solvents: Acetonitrile ; 25 °C
1.2 Solvents: Acetonitrile ; 45 min, 25 °C
1.2 Solvents: Acetonitrile ; 45 min, 25 °C
Riferimento
- Preparation of ionic liquid-based Vilsmeier reagent from novel multi-purpose dimethylformamide-like ionic liquid and its application, Chinese Journal of Chemistry, 2012, 30(7), 1647-1657
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane , Triethylsilane Catalysts: Hexakis[μ-(acetato-κO:κO′)]triaqua-μ3-oxotriiron(1+) Solvents: Methyl acetate ; 1.5 h, rt
Riferimento
- Iron catalyzed halogenation of benzylic aldehydes and ketones, Catalysis Science & Technology, 2015, 5(4), 2406-2417
Metodo di produzione 10
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 1 - 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- An iron-based catalyst enables the enantioconvergent synthesis of chiral 1,1-diarylalkanes through a Suzuki-Miyaura cross-coupling reaction, ChemRxiv, 2020, 1, 1-6
Metodo di produzione 12
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Lithium Catalysts: Naphthalene Solvents: Tetrahydrofuran ; 45 min, -78 °C
1.2 30 min
1.3 Reagents: Carbon disulfide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Hexane , Water ; 1 h, 25 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water
1.2 30 min
1.3 Reagents: Carbon disulfide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Hexane , Water ; 1 h, 25 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Preparation of α,n-dilithiotoluene equivalents. Synthesis of tamoxifen, Tetrahedron, 2003, 59(18), 3219-3225
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Titanium tetrachloride , Ammonia borane Solvents: Diethyl ether ; 0 °C; 1 min, 0 °C; 1 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Riferimento
- Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols, Organic Letters, 2023, 25(25), 4650-4655
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → 50 °C; 3 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- Copper(I)-Catalyzed Enantioconvergent Borylation of Racemic Benzyl Chlorides Enabled by Quadrant-by-Quadrant Structure Modification of Chiral Bisphosphine Ligands, Angewandte Chemie, 2019, 58(32), 11112-11117
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone , Hydrochloric acid Catalysts: Acetic acid ; 6 - 24 h, 50 °C
Riferimento
- Metal-free regioselective hydrochlorination of unactivated alkenes via a combined acid catalytic system, Green Chemistry, 2018, 20(3), 680-684
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Chlorosuccinimide , Tetrabutylammonium fluoride Solvents: Dichloromethane ; 8 h, 50 °C
Riferimento
- Ligands with 1,10-phenanthroline scaffold for highly regioselective iron-catalyzed alkene hydrosilylation, Nature Communications, 2018, 9(1), 1-11
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Chloroform ; 0 °C; 12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- Nickel-Catalyzed Multicomponent Coupling: Synthesis of α-Chiral Ketones by Reductive Hydrocarbonylation of Alkenes, Journal of the American Chemical Society, 2021, 143(35), 14089-14096
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Chloroform ; 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 12 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 12 h, 23 °C
Riferimento
- Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles, Journal of the American Chemical Society, 2014, 136(41), 14365-14368
(1-Chloropropyl)benzene Raw materials
(1-Chloropropyl)benzene Preparation Products
(1-Chloropropyl)benzene Letteratura correlata
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
934-11-2 ((1-Chloropropyl)benzene) Prodotti correlati
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- 28061-21-4(Benzene,(chloromethyl)dodecyl-)
- 3617-23-0(Benzene,1,1'-(1,4-dichloro-1,4-butanediyl)bis- (9CI))
- 15951-99-2(Benzene,[(1R,2S)-1,2-dichloro-1,2-ethanediyl]bis-, rel-)
- 84852-65-3(Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl-)
- 936-26-5((1-chloro-2-methylpropyl)benzene)
- 15870-87-8(Benzene,1,1'-[(1R,2R)-1,2-dichloro-1,2-ethanediyl]bis- (9CI))
- 68857-83-0(Benzene,1-(1-chloro-2-methylpropyl)-4-methyl-)
- 4714-14-1((2-chloro-2-phenylethyl)benzene)
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